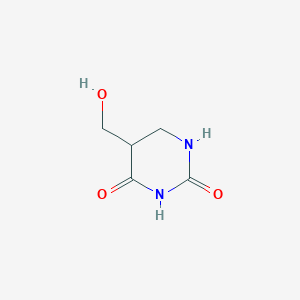

5,6-Dihydro-5-(hydroxymethyl)uracil

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-2-3-1-6-5(10)7-4(3)9/h3,8H,1-2H2,(H2,6,7,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZYVYNJYQDDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 5,6-Dihydro-5-(hydroxymethyl)uracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,6-Dihydro-5-(hydroxymethyl)uracil, a molecule of interest in medicinal chemistry and drug development. This document details a proposed synthetic pathway, experimental protocols, and expected characterization data based on analogous compounds and established chemical principles.

Introduction

This compound is a saturated derivative of 5-hydroxymethyluracil, a naturally occurring modified nucleobase. The reduction of the 5,6-double bond in the pyrimidine ring significantly alters the planarity and electronic properties of the molecule, which can have profound effects on its biological activity. This guide outlines a feasible laboratory-scale synthesis and the analytical methods required for its characterization.

Synthesis Pathway

The synthesis of this compound is proposed as a two-step process, commencing with the synthesis of the precursor, 5-hydroxymethyluracil, followed by the reduction of its 5,6-double bond.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Synthesis of 5-Hydroxymethyluracil

This procedure is adapted from established protocols for the synthesis of 5-hydroxymethyluracil.[1]

Materials:

-

Uracil

-

Paraformaldehyde

-

Potassium hydroxide (KOH)

-

Water

-

Acetone

-

Hydroxylamine hydrochloride

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, combine uracil, paraformaldehyde, and a solution of potassium hydroxide in water.

-

Heat the mixture with stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with acetone to precipitate the crude product.

-

Collect the precipitate by filtration, wash with acetone, and dry.

-

To recover more product, concentrate the mother liquor and add a solution of hydroxylamine hydrochloride to precipitate a second crop of the product.

-

Combine the crude products for further use or purification.

Synthesis of this compound

This proposed protocol is based on the catalytic hydrogenation of uracil derivatives.[2]

Materials:

-

5-Hydroxymethyluracil

-

Methanol

-

Palladium on carbon (10 wt% Pd/C)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve 5-hydroxymethyluracil in methanol in a suitable hydrogenation vessel.

-

Carefully add 10 wt% palladium on carbon to the solution.

-

Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with methanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

-

The crude product may be purified by recrystallization.

Characterization Data

As no direct experimental data for this compound is readily available in the searched literature, the following tables present expected and inferred data based on the known characteristics of 5-hydroxymethyluracil and 5,6-dihydrouracil.[3][4]

Physical and Chemical Properties

| Property | Expected Value |

| Molecular Formula | C₅H₈N₂O₃ |

| Molecular Weight | 144.13 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >300 °C (decomposes) (based on precursor)[4] |

| Solubility | Soluble in water and DMSO |

Spectroscopic Data (Predicted)

1H NMR Spectroscopy (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.7 - 3.9 | m | 2H | -CH₂OH |

| ~3.5 - 3.6 | m | 1H | H-5 |

| ~3.2 - 3.4 | m | 2H | H-6 |

13C NMR Spectroscopy (in D₂O)

| Chemical Shift (ppm) | Assignment |

| ~175 | C-4 |

| ~155 | C-2 |

| ~60 | -CH₂OH |

| ~45 | C-5 |

| ~40 | C-6 |

Mass Spectrometry

| Ionization Mode | Expected m/z | Assignment |

| ESI+ | 145.0557 | [M+H]⁺ |

| ESI+ | 167.0376 | [M+Na]⁺ |

Experimental and Characterization Workflow

The following diagram illustrates the overall workflow from synthesis to characterization.

Caption: Workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on well-established chemical transformations. The predicted characterization data offers a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information is intended to facilitate further research into the biological properties and potential therapeutic applications of this and related dihydrouracil derivatives.

References

- 1. 5-Hydroxymethyluracil synthesis - chemicalbook [chemicalbook.com]

- 2. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,6-DIHYDROURACIL(504-07-4) 1H NMR [m.chemicalbook.com]

- 4. 5-(Hydroxymethyl)uracil | C5H6N2O3 | CID 78168 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Role of 5,6-Dihydro-5-(hydroxymethyl)uracil in Cellular Processes: An Overview

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the biological significance of 5,6-Dihydro-5-(hydroxymethyl)uracil. While its constituent components, 5,6-dihydrouracil and 5-hydroxymethyluracil, are recognized for their roles in nucleic acid metabolism and DNA modification, the dihydrogenated and hydroxylated form of uracil remains largely uncharacterized in cellular processes and signaling pathways.

Currently, there is a notable absence of in-depth research, quantitative data, and established experimental protocols specifically pertaining to this compound. This technical guide, therefore, serves to highlight this knowledge gap and to extrapolate potential areas of investigation based on the known functions of its related molecules.

The Parent Molecules: Clues to Potential Functions

To hypothesize the potential biological relevance of this compound, it is essential to consider the established roles of 5,6-dihydrouracil and 5-hydroxymethyluracil.

5,6-Dihydrouracil: This molecule is a key intermediate in the catabolic pathway of uracil.[1] The reduction of the 5,6-double bond of uracil is a critical step in its degradation.[1] This process is part of the broader pyrimidine degradation pathway, which plays a role in nucleotide homeostasis.

5-Hydroxymethyluracil (5-hmU): In contrast, 5-hmU is a modified pyrimidine base found in DNA. It can be formed through the oxidation of the methyl group of thymine or the deamination of 5-hydroxymethylcytosine.[2] 5-hmU is recognized as a form of DNA damage but is also being investigated as a potential epigenetic marker.[2][3] Its presence in DNA can influence DNA-protein interactions and may play a role in gene regulation.[3]

Hypothetical Roles and Future Research Directions

Given the chemical structure of this compound, it could potentially arise as an intermediate or a byproduct in cellular metabolism, possibly at the intersection of uracil catabolism and DNA modification pathways.

Potential Metabolic Intermediate: It is conceivable that this compound could be formed during the degradation of 5-hydroxymethyluracil, paralleling the conversion of uracil to 5,6-dihydrouracil. However, the enzymatic machinery responsible for such a conversion has not been identified.

Product of DNA Damage and Repair: The cellular environment is constantly subjected to oxidative stress, which can lead to a variety of DNA lesions. It is plausible that this compound could be a yet-unidentified product of oxidative damage to DNA, which is subsequently excised during DNA repair processes.

Signaling Molecule: While there is no evidence to support this, like other small molecules derived from nucleotide metabolism, it could potentially act as a signaling molecule, influencing cellular pathways in response to specific metabolic or stress conditions. The search results did touch upon uracil-induced signaling pathways, but this is not directly applicable to the dihydrogenated form.[4][5]

The Path Forward: A Need for Foundational Research

To elucidate the biological significance of this compound, a concerted research effort is required. The following experimental avenues would be critical:

-

Chemical Synthesis and Characterization: The development of a reliable method for the chemical synthesis of this compound is a prerequisite for any biological study. This would enable the production of a standard for analytical purposes and for use in cellular assays.

-

Development of Detection Methods: Sensitive and specific analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), would need to be developed and optimized for the detection and quantification of this compound in biological samples, including cell extracts and physiological fluids.

-

In Vitro and In Vivo Studies: Once analytical methods are established, studies can be designed to investigate the presence of this compound in various cell types and tissues under different physiological and pathological conditions. This would help to determine if it is an endogenous metabolite or a biomarker for a specific cellular state.

-

Enzymatic and Pathway Analysis: Research should focus on identifying the enzymes that may be involved in the synthesis or degradation of this compound. This would involve screening known metabolic enzymes and those involved in DNA repair for activity with this substrate.

References

- 1. DNAmod: 5,6-dihydrouracil [dnamod.hoffmanlab.org]

- 2. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Uracil-induced signaling pathways for DUOX-dependent gut immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uracil-induced signaling pathways for DUOX-dependent gut immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of 5-Hydroxymethyluracil in DNA Damage and Repair Pathways

A Note on the Topic: This technical guide focuses on 5-hydroxymethyluracil (5-hmU) . Extensive research identifies 5-hmU as a significant modified base in the context of DNA damage and repair. The specifically requested molecule, 5,6-Dihydro-5-(hydroxymethyl)uracil, is not widely documented in scientific literature as a common DNA lesion or a focal point of major repair pathways. It is likely that interest in this area pertains to the well-studied oxidative product of thymine, 5-hmU, which is covered in detail herein.

Executive Summary

5-Hydroxymethyluracil (5-hmU) is a multifaceted pyrimidine modification that arises in DNA through both damaging and programmed enzymatic pathways. Initially identified as a product of oxidative DNA damage, its role has expanded to include potential epigenetic signaling. As a lesion, 5-hmU can be formed by the oxidation of thymine or the deamination of 5-hydroxymethylcytosine (5hmC), the latter creating a mutagenic 5hmU:G mispair. The cellular response to 5-hmU is primarily mediated by the Base Excision Repair (BER) pathway, where a series of specialized DNA glycosylases recognize and excise the modified base, safeguarding genome integrity. This guide provides a comprehensive overview of the formation, biological significance, and repair of 5-hmU, along with quantitative data, detailed experimental protocols, and pathway visualizations for researchers in molecular biology and drug development.

Introduction to 5-Hydroxymethyluracil (5-hmU)

5-Hydroxymethyluracil is an oxidized derivative of thymine, characterized by the addition of a hydroxyl group to the methyl substituent of the pyrimidine ring.[1] It is recognized as an endogenous DNA damage product whose levels can be elevated by oxidative stress.[1] However, its origins are not limited to damage. The discovery that Ten-Eleven Translocation (TET) enzymes can directly oxidize thymine to 5-hmU suggests a potential role in epigenetic regulation.[2][3] This dual nature—as a DNA lesion and a possible epigenetic marker—makes 5-hmU a subject of intense scientific interest.[2][4]

A critical distinction in the biological consequence of 5-hmU lies in its pairing partner within the DNA duplex. When formed from thymine, it pairs with adenine (5hmU:A) and is not considered highly mutagenic.[5] Conversely, when it arises from the oxidative deamination of 5-methylcytosine (5mC) or the deamination of 5-hydroxymethylcytosine (5hmC), it results in a mismatch with guanine (5hmU:G).[2][5] This mispair is a potent source of C-to-T transition mutations if not efficiently repaired.[5][6]

Formation Pathways of 5-Hydroxymethyluracil

The generation of 5-hmU in DNA can occur through several distinct mechanisms, involving both spontaneous chemical reactions and enzymatic activities.

-

Oxidative Attack on Thymine: Reactive oxygen species (ROS), generated during normal metabolism or by exogenous agents like ionizing radiation, can oxidize the methyl group of thymine to form 5-hmU.[1][2][5][7] This process generates a 5hmU:A base pair.

-

Oxidative Deamination of 5-Methylcytosine (5mC): 5mC can undergo oxidation and subsequent deamination to form 5-hmU, creating a 5hmU:G mispair. This represents a significant mutagenic threat.[5]

-

Deamination of 5-Hydroxymethylcytosine (5hmC): 5hmC, an intermediate in active DNA demethylation, can be deaminated by enzymes like AID/APOBEC to form a 5hmU:G mismatch.[2][6][8][9] This pathway links 5-hmU directly to epigenetic reprogramming.

-

Enzymatic Oxidation of Thymine: TET family dioxygenases, known for oxidizing 5mC, have also been shown to directly oxidize thymine to 5-hmU in the DNA of mouse embryonic stem cells, suggesting a potential programmed function.[2][3]

Caption: Major Formation Pathways of 5-Hydroxymethyluracil (5-hmU) in DNA.

DNA Repair Pathways for 5-Hydroxymethyluracil

The primary defense against the potentially deleterious effects of 5-hmU is the Base Excision Repair (BER) pathway. BER is initiated by DNA glycosylases that recognize and excise the damaged or incorrect base.[5][10] The specific glycosylase involved depends on the organism and the context of the lesion.

-

In Mammals: The main enzymes responsible for removing 5-hmU are SMUG1 (Single-strand selective monofunctional uracil-DNA glycosylase 1) and TDG (Thymine-DNA Glycosylase).[2] TDG shows a strong preference for excising 5-hmU when it is mispaired with guanine.

-

In E. coli: Multiple DNA glycosylases, including MutM, Nei, and Nth , exhibit activity against 5-hmU.[5] These enzymes are particularly efficient at removing 5-hmU from the mutagenic 5hmU:G mispair.[5]

Once the glycosylase removes the 5-hmU base, an apurinic/apyrimidinic (AP) site is created. This site is then processed by AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence. Excessive BER activity, however, can be cytotoxic and lead to the formation of DNA strand breaks and apoptosis.[10]

Caption: Generalized Base Excision Repair (BER) Pathway for 5-hmU.

Quantitative Data

The prevalence of 5-hmU and the efficiency of its repair have been quantified in various biological systems. This data is crucial for understanding its significance as both a damage marker and a regulatory element.

| Parameter | Organism / System | Finding | Reference |

| Endogenous Level | Human Tissues (Colon, Lymphocytes) | ~0.5 lesions per 10⁶ normal deoxynucleosides | [2] |

| Excision Efficiency (5hmU:G vs 5hmU:A) | E. coli MutM Glycosylase | 58-fold more efficient on 5hmU:G | [5] |

| Excision Efficiency (5hmU:G vs 5hmU:A) | E. coli Nei Glycosylase | 5-fold more efficient on 5hmU:G | [5] |

| Excision Efficiency (5hmU:G vs 5hmU:A) | E. coli Nth Glycosylase | 37-fold more efficient on 5hmU:G | [5] |

| Analytical Challenge | GC/MS with Acid Hydrolysis | Can underestimate 5-hmU levels by up to 10-fold | [1] |

Experimental Protocols

Accurate detection and quantification of 5-hmU in biological samples are essential. Several key methodologies have been developed, each with specific advantages and considerations.

Quantification by Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a highly sensitive method for quantifying base modifications after DNA hydrolysis and derivatization.

-

Objective: To quantify the absolute levels of 5-hmU in a DNA sample.

-

Methodology:

-

DNA Isolation: Extract high-purity genomic DNA from cells or tissues.

-

Internal Standard: Add a known amount of an isotopically labeled internal standard (e.g., 5-(Hydroxymethyl-d2)uracil-6-d1) to the sample. This is critical for correcting for sample loss and derivatization inefficiencies.[1]

-

DNA Hydrolysis:

-

Enzymatic Hydrolysis (Recommended): Digest DNA to nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase. This method avoids the degradation of 5-hmU that occurs with acid.

-

Acid Hydrolysis (Cautionary): Hydrolyze DNA using formic acid. Note that this method causes significant degradation of 5-hmU, but can be corrected for with the isotopic standard.[1]

-

-

Derivatization: Silylate the hydroxyl groups of the nucleosides (e.g., with N,O-bis(trimethylsilyl)trifluoroacetamide) to make them volatile for GC analysis.

-

GC/MS Analysis: Separate the derivatized nucleosides by gas chromatography and detect them by mass spectrometry, typically using selected ion monitoring (SIM) for the specific mass-to-charge ratios of 5-hmU and the internal standard.

-

Quantification: Calculate the amount of 5-hmU in the original sample by comparing its peak area to that of the internal standard.

-

Caption: Experimental Workflow for 5-hmU Quantification by GC/MS.

Selective Chemical Labeling and Mapping of 5hmU:G Mismatches

This method is designed to specifically identify the genomic locations of the mutagenic 5hmU:G mispair.

-

Objective: To enrich and sequence DNA fragments containing 5hmU:G mispairs.

-

Methodology:

-

Genomic DNA Preparation: Isolate and shear genomic DNA.

-

Oxidation of Cytosine Modifications (Optional): To increase specificity for naturally occurring 5hmU, other modifications like 5mC and 5hmC can be oxidized to 5-carboxylcytosine (5caC) using TET enzymes in vitro.[6]

-

Glucosylation: Treat the DNA with a β-glucosyltransferase (βGT) that has been engineered to transfer a modified glucose molecule (e.g., containing an azide group) specifically onto the hydroxyl group of 5-hmU.[6][11]

-

Biotinylation via Click Chemistry: Attach a biotin molecule to the azide group on the glucose via a copper-catalyzed or copper-free click reaction.[6]

-

Enrichment: Use streptavidin-coated magnetic beads to pull down the biotin-labeled DNA fragments containing 5-hmU.

-

Sequencing: Prepare a sequencing library from the enriched DNA and perform next-generation sequencing to map the genomic locations of 5hmU:G mispairs.

-

Conclusion and Future Directions

5-Hydroxymethyluracil stands at a critical intersection of DNA damage, repair, and epigenetics. While its role as a product of oxidative stress is well-established, its potential function as an epigenetic mark is an exciting and evolving area of research. The development of sophisticated analytical techniques has been pivotal in distinguishing its various origins and biological roles. For researchers and drug development professionals, understanding the pathways that form and repair 5-hmU is crucial. Targeting these pathways could offer new strategies for cancer therapy, particularly in modulating cellular responses to oxidative stress or epigenetic dysregulation. Future research will likely focus on elucidating the specific reader proteins that may recognize 5-hmU, further clarifying its role in gene regulation and its utility as a biomarker for disease.

References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 2. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNAmod: 5-hydroxymethyluracil [dnamod.hoffmanlab.org]

- 4. 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Identification of high excision capacity for 5-hydroxymethyluracil mispaired with guanine in DNA of Escherichia coli MutM, Nei and Nth DNA glycosylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative determination of the 5-(hydroxymethyl)uracil moiety in the DNA of gamma-irradiated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydroxymethylation of DNA: an epigenetic marker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detecting DNA hydroxymethylation: exploring its role in genome regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Excessive base excision repair of 5-hydroxymethyluracil from DNA induces apoptosis in Chinese hamster V79 cells containing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Formation of 5,6-Dihydro-5-(hydroxymethyl)uracil from Thymine Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of thymine, a primary component of deoxyribonucleic acid (DNA), is a critical area of study in the fields of molecular biology, toxicology, and drug development. Oxidative damage to DNA is implicated in mutagenesis, carcinogenesis, and aging. A significant, yet often overlooked, product of thymine oxidation is 5,6-Dihydro-5-(hydroxymethyl)uracil. This technical guide provides a comprehensive overview of the formation of this modified nucleobase, including the underlying chemical mechanisms, detailed experimental protocols for its generation and quantification, and its biological implications. This document is intended to serve as a valuable resource for researchers investigating DNA damage and repair, as well as for professionals involved in the development of therapeutic agents that may induce or mitigate oxidative stress.

Introduction

Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, poses a constant threat to the integrity of the genome. Among the various forms of DNA damage, the oxidation of nucleobases is a frequent event. Thymine, due to the presence of a methyl group and a C5-C6 double bond, is particularly susceptible to oxidative attack, leading to a variety of oxidation products.[1]

One such product, this compound, is formed through the action of potent oxidants, most notably the hydroxyl radical (•OH). While other thymine oxidation products like thymine glycol have been extensively studied, this compound represents a unique lesion with distinct chemical properties and potential biological consequences. Understanding the pathways of its formation is crucial for elucidating the full spectrum of oxidative DNA damage and for developing strategies to counteract its deleterious effects.

Mechanisms of Formation

The formation of this compound from thymine is primarily initiated by the attack of hydroxyl radicals. These highly reactive species can be generated through various means, including the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) and exposure to ionizing radiation.[2][3] The reaction mechanism proceeds through two principal pathways:

-

Addition to the C5-C6 Double Bond: The hydroxyl radical can add to either the C5 or C6 position of the thymine ring. Theoretical studies suggest that the attack at the C5 position is thermodynamically more favorable.[4] This addition reaction disrupts the aromaticity of the pyrimidine ring, leading to the formation of a radical intermediate. Subsequent reactions, including further oxidation and reduction steps, can result in the saturation of the C5-C6 bond and the introduction of a hydroxyl group.

-

Hydrogen Abstraction from the Methyl Group: The hydroxyl radical can also abstract a hydrogen atom from the C5-methyl group of thymine. This results in the formation of a 5-(uracilyl)methyl radical. This radical can then react with molecular oxygen to form a peroxyl radical, which can subsequently be reduced to a hydroxymethyl group.[5]

The interplay of these pathways and the subsequent stabilization of the resulting intermediates ultimately lead to the formation of this compound, among other oxidation products. The relative yield of each product is highly dependent on the reaction conditions, including the source and concentration of the oxidizing agent, the presence of oxygen, and the local chemical environment.

Quantitative Data on Thymine Oxidation Products

The oxidation of thymine by hydroxyl radicals results in a complex mixture of products. The relative yields of these products are influenced by the specific reaction conditions. Below is a summary of commonly identified thymine oxidation products. While specific quantitative yields for this compound under varying conditions are not extensively consolidated in the literature, the table provides a general overview of the product landscape.

| Product Name | Abbreviation | Notes |

| Thymine glycol | Tg | One of the most abundant thymine oxidation products. |

| 5-Hydroxy-5-methylhydantoin | 5-OH-5-MeHyd | A stable oxidation product. |

| 5-Hydroxymethyluracil | 5-hmUra | An isomer of the target compound, formed via oxidation of the methyl group.[6] |

| 5-Formyluracil | 5-ForUra | A further oxidation product of 5-hydroxymethyluracil.[6] |

| 5,6-Dihydrothymine | DHT | Formed by the reduction of thymine.[6] |

| This compound | 5,6-dh-5-hmUra | The focus of this guide, formed through a combination of double bond saturation and methyl group oxidation. |

| 5,6-Dihydrouracil | DHU | A related dihydropyrimidine.[6] |

| 5-Hydroxyuracil | 5-OHUra | An oxidation product of uracil.[6] |

| 5-Hydroxycytosine | 5-OHC | An oxidation product of cytosine.[6] |

| 8-Hydroxyguanine | 8-oxoG | A major product of guanine oxidation, often used as a biomarker for oxidative stress.[6] |

Experimental Protocols

In Vitro Generation of this compound via Fenton Reaction

This protocol describes a general method for the oxidation of thymine using a Fenton-like reaction to generate hydroxyl radicals. Researchers should optimize the reactant concentrations and reaction time to maximize the yield of the desired product.

Materials:

-

Thymine

-

Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Phosphate buffer (pH 7.4)

-

Deionized, purified water (e.g., Milli-Q)

-

Reaction vials

-

Magnetic stirrer and stir bars

Procedure:

-

Prepare a stock solution of thymine in phosphate buffer (e.g., 10 mM).

-

Prepare a fresh stock solution of iron(II) sulfate in deionized water (e.g., 10 mM).

-

In a reaction vial, combine the thymine solution and the iron(II) sulfate solution to achieve the desired final concentrations (e.g., 1 mM thymine and 0.1 mM FeSO₄).

-

Initiate the reaction by adding hydrogen peroxide to the mixture to the desired final concentration (e.g., 1 mM).

-

Stir the reaction mixture at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an excess of a radical scavenger, such as methanol or ethanol.

-

Analyze the reaction mixture for the presence of this compound using the analytical methods described below.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the analysis of this compound in a biological matrix (e.g., DNA hydrolysate) or from an in vitro reaction. Method optimization, including the selection of a suitable internal standard, is crucial for accurate quantification.

Sample Preparation (from DNA):

-

Isolate genomic DNA using a standard protocol.

-

Hydrolyze the DNA to its constituent nucleobases or nucleosides. Enzymatic digestion is often preferred over acid hydrolysis to prevent artifactual damage to the modified bases.[7]

-

Remove proteins from the hydrolysate, for example, by proteinase K treatment followed by phenol-chloroform extraction or by using a protein precipitation plate.[8]

-

If necessary, perform solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[8]

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Chromatography:

-

Column: A reversed-phase C18 column is commonly used.[9]

-

Mobile Phase A: 0.1% formic acid in water.[9]

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.[9]

-

Gradient: Develop a suitable gradient to achieve separation of the target analyte from isomers and other interfering compounds.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive or negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and the internal standard. This requires infusion of a pure standard of the analyte.

-

Optimization: Optimize MS parameters such as collision energy and declustering potential for each transition.

-

Biological Significance and Repair Pathways

The formation of this compound within cellular DNA represents a form of DNA damage that can have significant biological consequences. Dihydropyrimidine lesions, in general, can distort the DNA helix and impede the progression of DNA and RNA polymerases, potentially leading to mutations or cell death if not repaired.[4]

The primary cellular defense mechanism against such base lesions is the Base Excision Repair (BER) pathway. The BER pathway is initiated by a DNA glycosylase that recognizes and excises the damaged base, leaving an apurinic/apyrimidinic (AP) site. Subsequently, an AP endonuclease cleaves the phosphodiester backbone at the AP site, and the resulting gap is filled by a DNA polymerase and sealed by a DNA ligase. The presence of a persistent 5,6-dihydrothymine lesion has been shown to impair the efficiency of the BER pathway for closely opposed lesions.[4] Excessive BER activity in response to high levels of modified bases like 5-hydroxymethyluracil has been linked to the induction of apoptosis.[10]

Visualizations

Signaling and Repair Pathway

Caption: Base Excision Repair pathway for this compound.

Experimental Workflow

Caption: Workflow for the generation and analysis of this compound.

Conclusion

The formation of this compound is an important consequence of oxidative damage to thymine in DNA. This technical guide has provided a detailed overview of the mechanisms of its formation, experimental protocols for its generation and quantification, and its biological context. A thorough understanding of this specific DNA lesion is essential for researchers in the fields of DNA damage and repair, cancer biology, and pharmacology. The methodologies and information presented herein are intended to facilitate further research into the role of this compound in human health and disease and to aid in the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. employees.csbsju.edu [employees.csbsju.edu]

- 3. Frontiers | Importance of Iron Complexation for Fenton-Mediated Hydroxyl Radical Production at Circumneutral pH [frontiersin.org]

- 4. 5,6-Dihydrothymine impairs the base excision repair pathway of a closely opposed AP site or single-strand break - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of 5-hydroxy-5,6-dihydrouracil and release of undamaged uracil as a result of poly(U) irradiation in N2O-saturated aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quantitation of 5-(hydroxymethyl)uracil in DNA by gas chromatography with mass spectral detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 9. Detection of DNA methylation in genomic DNA by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Excessive base excision repair of 5-hydroxymethyluracil from DNA induces apoptosis in Chinese hamster V79 cells containing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical properties and stability of 5,6-Dihydro-5-(hydroxymethyl)uracil

An In-depth Technical Guide on the Chemical Properties and Stability of Uracil Derivatives: 5,6-Dihydrouracil and 5-Hydroxymethyluracil

Introduction

This technical guide provides a detailed overview of the chemical properties and stability of two significant uracil derivatives: 5,6-dihydrouracil and 5-hydroxymethyluracil. It is important to note that while the request specified 5,6-Dihydro-5-(hydroxymethyl)uracil, a comprehensive search of the scientific literature and chemical databases did not yield specific data for this particular compound. This suggests that it may be an unstable intermediate or a compound that has not been extensively synthesized or characterized. Therefore, this guide focuses on its constituent moieties, providing valuable information for researchers, scientists, and drug development professionals working with related pyrimidine analogs.

Chemical Properties

The physicochemical properties of 5,6-dihydrouracil and 5-hydroxymethyluracil are summarized below. These properties are crucial for understanding their behavior in biological systems and for their application in drug design and development.

5,6-Dihydrouracil

5,6-Dihydrouracil is a pyrimidine derivative formed by the reduction of uracil. It is an intermediate in the catabolism of uracil.[1]

Table 1: Chemical Properties of 5,6-Dihydrouracil

| Property | Value | Reference |

| Molecular Formula | C₄H₆N₂O₂ | [2] |

| Average Mass | 114.10272 Da | [2] |

| IUPAC Name | Dihydropyrimidine-2,4(1H,3H)-dione | [2] |

| Synonyms | Hydrouracil, 2,4-dioxotetrahydropyrimidine | [2] |

| Physical Description | Solid | |

| Storage Conditions | -20°C for 1 month, -80°C for 6 months (sealed, away from moisture) | [3] |

5-Hydroxymethyluracil

5-Hydroxymethyluracil is a modified pyrimidine base, considered a primary alcohol derivative of uracil.[4] It can be formed from the oxidation of thymine and is also considered a potential epigenetic mark.[5][6]

Table 2: Chemical Properties of 5-Hydroxymethyluracil

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₃ | [7][8] |

| Molecular Weight | 142.11 g/mol | [7][8] |

| Melting Point | >300 °C | [8] |

| Solubility in Water | 44 mg/mL | [9] |

| IUPAC Name | 5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione | [4] |

| Synonyms | α-Hydroxythymine | [9] |

| Appearance | White to cream or grey powder | [5] |

| pKa | Data not readily available | |

| XLogP3 | -1.9 | [7] |

Chemical Stability and Degradation

The stability of these uracil derivatives is a critical factor in their biological function and potential as therapeutic agents.

5,6-Dihydrouracil

5,6-Dihydrouracil is relatively stable but is an intermediate in the metabolic pathway of uracil, meaning it is readily converted to other molecules in biological systems.[1] Its stability in solution is dependent on pH and temperature, though specific quantitative data on its degradation kinetics are not extensively detailed in the available literature.

5-Hydroxymethyluracil

5-Hydroxymethyluracil is a stable product of thymine oxidation.[5] However, under acidic conditions, such as those used for DNA hydrolysis in analytical procedures, the hydroxymethyl group can undergo condensation reactions with various nucleophiles.[10] This reactivity can lead to underestimation of its quantity when using techniques like GC/MS without appropriate sample preparation protocols.[10]

Experimental Protocols

Detailed experimental protocols are essential for the accurate study and application of these compounds.

Synthesis of Dihydrouracil Analogs

A reported method for the synthesis of dihydrouracil analogs involves the cleavage of a carbon-sulfur bond in Biginelli hybrids using 3-chloroperbenzoic acid under mild conditions.[1] While a detailed, step-by-step protocol for a specific 5,6-dihydrouracil synthesis is not provided in the search results, the general approach highlights a modern synthetic route.[1]

Quantification of 5-Hydroxymethyluracil in DNA by GC/MS

The quantification of 5-hydroxymethyluracil in DNA presents challenges due to its reactivity during acid hydrolysis.[10] A modified protocol to improve recovery involves:

-

DNA Hydrolysis: Use of specific acid conditions that minimize condensation reactions.

-

Derivatization: Silylation of the sample to increase volatility for GC/MS analysis.

-

Isotope Dilution: Use of an isotopically enriched internal standard to accurately quantify the analyte.[10]

Biological Significance and Pathways

Both 5,6-dihydrouracil and 5-hydroxymethyluracil are involved in important biological processes.

Uracil Catabolism

5,6-Dihydrouracil is a key intermediate in the reductive pathway of uracil degradation. This pathway is crucial for pyrimidine homeostasis.

Caption: Reductive pathway of uracil catabolism.

Formation and Repair of 5-Hydroxymethyluracil in DNA

5-Hydroxymethyluracil can arise in DNA through the oxidation of thymine. Its presence can have implications for genetic stability and epigenetic regulation.[6][11][12]

Caption: Formation of 5-hydroxymethyluracil and its removal via base excision repair.

Conclusion

While direct experimental data on this compound is scarce, a thorough understanding of the chemical properties and stability of 5,6-dihydrouracil and 5-hydroxymethyluracil provides a solid foundation for researchers in the field. The data and pathways presented herein are critical for the design of new therapeutic agents and for the elucidation of biological mechanisms involving pyrimidine metabolism and DNA repair. Further research into the potential synthesis and characterization of the target compound could reveal novel biological activities and chemical properties.

References

- 1. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNAmod: 5,6-dihydrouracil [dnamod.hoffmanlab.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. DNAmod: 5-hydroxymethyluracil [dnamod.hoffmanlab.org]

- 5. 5-(Hydroxymethyl)uracil, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 5-(Hydroxymethyl)uracil and -cytosine as potential epigenetic marks enhancing or inhibiting transcription with bacterial RNA polymerase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. 5-(Hydroxymethyl)uracil | C5H6N2O3 | CID 78168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-(Hydroxymethyl)uracil 97 4433-40-3 [sigmaaldrich.com]

- 9. Human Metabolome Database: Showing metabocard for 5-Hydroxymethyluracil (HMDB0000469) [hmdb.ca]

- 10. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 11. Biological activity of 5-hydroxymethyluracil and its deoxynucleoside in noninfected and phage-infected Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Elusive Metabolite: An In-depth Technical Guide on the Potential Existence and Biological Context of 5,6-Dihydro-5-(hydroxymethyl)uracil in Mammalian Cells

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: While the direct discovery of 5,6-Dihydro-5-(hydroxymethyl)uracil in mammalian cells remains to be documented in scientific literature, its constituent parts, 5-hydroxymethyluracil (5hmU) and 5,6-dihydrouracil, are well-characterized molecules with significant biological roles. This technical guide provides a comprehensive overview of the known formation, function, and detection of 5hmU and 5,6-dihydrouracil in mammalian systems. By examining the established enzymatic pathways, we propose a hypothetical route for the generation of this compound. This document serves as a foundational resource for researchers investigating novel pyrimidine metabolites and their potential implications in health and disease.

Introduction: The Context of Modified Pyrimidines

The landscape of cellular metabolism and epigenetic regulation is intricately detailed with a variety of modified nucleic acid bases. Among these, derivatives of uracil play crucial roles that extend beyond its canonical function in RNA. This guide focuses on two such derivatives, 5-hydroxymethyluracil (5hmU) and 5,6-dihydrouracil, to build a comprehensive picture of the potential, yet undiscovered, biology of this compound.

5-Hydroxymethyluracil (5hmU): An Epigenetic Marker and DNA Damage Product

5hmU is recognized as both a product of oxidative DNA damage and a potential epigenetic marker.[1] Its formation can occur through the oxidation of the methyl group of thymine by reactive oxygen species (ROS) or via the enzymatic action of Ten-eleven translocation (TET) enzymes.[2][3] Furthermore, deamination of 5-hydroxymethylcytosine (5hmC), another key epigenetic mark, can also lead to the formation of 5hmU.[4][5]

5,6-Dihydrouracil: A Key Intermediate in Pyrimidine Catabolism

5,6-Dihydrouracil is the first and rate-limiting product in the catabolism of uracil.[6][7] This reaction is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[8][9] The levels of uracil and 5,6-dihydrouracil are of significant clinical interest, particularly in the context of fluoropyrimidine-based chemotherapy, where DPD activity is a key determinant of drug toxicity.[6]

Quantitative Data on 5-Hydroxymethyluracil in Mammalian Tissues

The levels of 5hmU in various mammalian tissues have been quantified, providing insights into its physiological and pathological relevance.

| Tissue/Cell Type | 5hmU Levels (per 106 dN) | Species | Reference |

| Human Colon | ~0.5 | Human | [1] |

| Colorectal Cancer | ~0.5 | Human | [1] |

| Lymphocytes | ~0.5 | Human | [1] |

| Rat Tissues | ~0.5 | Rat | [1] |

| Porcine Tissues | ~0.5 | Porcine | [1] |

| Mouse Embryonic Stem Cells | Variable with differentiation | Mouse | [2] |

Signaling and Metabolic Pathways

The formation and degradation of 5hmU and 5,6-dihydrouracil are governed by distinct and well-characterized enzymatic pathways.

Formation and Repair of 5-Hydroxymethyluracil (5hmU)

5hmU can be generated through multiple pathways and is actively removed from the genome by DNA glycosylases as part of the base excision repair (BER) pathway.

Pyrimidine Catabolism: Formation of 5,6-Dihydrouracil

The catabolism of uracil is a fundamental metabolic process, with 5,6-dihydrouracil as a key intermediate.

Hypothetical Formation of this compound

Based on the known enzymatic activities, a hypothetical pathway for the formation of this compound can be proposed. This would likely involve the action of dihydropyrimidine dehydrogenase (DPD) on 5-hydroxymethyluracil.

Experimental Protocols

Accurate detection and quantification of uracil and its derivatives are crucial for understanding their biological roles. Below are summaries of established methodologies.

Quantification of 5-Hydroxymethyluracil by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 5hmU in DNA.

Experimental Workflow:

Methodology Details:

-

DNA Isolation: Genomic DNA is extracted from cells or tissues using standard protocols.

-

Enzymatic Digestion: The isolated DNA is digested to individual nucleosides using a cocktail of enzymes, typically including DNase I, nuclease P1, and alkaline phosphatase.

-

LC Separation: The resulting nucleoside mixture is separated using ultra-performance liquid chromatography (UPLC) with a C18 reverse-phase column.[10]

-

MS/MS Detection: The separated nucleosides are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[10]

-

Quantification: Absolute quantification is achieved by spiking the samples with a known amount of an isotopically labeled internal standard (e.g., [¹³C,¹⁵N₂]-5-hydroxymethyldeoxyuridine) prior to digestion.

Determination of Uracil and 5,6-Dihydrouracil by HPLC

High-performance liquid chromatography (HPLC) with UV detection is a robust method for the simultaneous measurement of uracil and 5,6-dihydrouracil in biological fluids like plasma.[11][12]

Experimental Workflow:

Methodology Details:

-

Sample Preparation: Plasma samples are deproteinized, often using an acid like perchloric acid, followed by centrifugation.[11]

-

HPLC Separation: The supernatant is injected onto an HPLC system. A porous graphitic carbon column (e.g., Hypercarb) can be used for optimal separation of these polar compounds.[11]

-

UV Detection: The eluting compounds are detected using a diode array detector at a specific wavelength (e.g., 210 nm).

-

Quantification: The concentrations of uracil and 5,6-dihydrouracil are determined by comparing their peak areas to a standard curve generated from known concentrations of the analytes.

Conclusion and Future Directions

While the existence of this compound in mammalian cells has not been directly demonstrated, the foundational knowledge of its potential precursors, 5-hydroxymethyluracil and 5,6-dihydrouracil, provides a strong basis for future investigation. The established roles of 5hmU in epigenetics and DNA repair, and of 5,6-dihydrouracil in pyrimidine catabolism, highlight the dynamic nature of uracil metabolism.

Future research should focus on:

-

Targeted Metabolomic Screening: Utilizing high-resolution mass spectrometry to specifically search for the mass-to-charge ratio corresponding to this compound in various cell lines and tissues.

-

In Vitro Enzymatic Assays: Investigating the substrate specificity of dihydropyrimidine dehydrogenase (DPD) to determine if it can efficiently catalyze the reduction of 5-hydroxymethyluracil.

-

Functional Studies: Should this compound be identified, subsequent studies will be necessary to elucidate its biological function, including its potential role in signaling, metabolic regulation, or as a DNA lesion.

The exploration of novel metabolites like this compound holds the potential to uncover new layers of biological regulation and may offer novel biomarkers or therapeutic targets in various diseases.

References

- 1. Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tet oxidizes thymine to 5-hydroxymethyluracil in mouse embryonic stem cell DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of mismatched 5-hydroxymethyluracil in DNA by selective chemical labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Dihydrouracil dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]

- 8. Dihydropyrimidine dehydrogenase activity in human peripheral blood mononuclear cells and liver: population characteristics, newly identified deficient patients, and clinical implication in 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]

- 10. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]

- 11. An accurate dihydrouracil/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Lesion: A Technical Guide to the Enzymatic Formation and Repair of 5,6-Dihydro-5-(hydroxymethyl)uracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the constant battle to maintain genomic integrity, cells are equipped with a sophisticated arsenal of DNA repair mechanisms. Among the myriad forms of DNA damage, lesions arising from the modification of pyrimidine bases are particularly common. This technical guide delves into the enzymatic formation and repair of a specific, yet understudied, DNA lesion: 5,6-Dihydro-5-(hydroxymethyl)uracil . While direct research on this particular molecule is limited, this document synthesizes current knowledge on closely related DNA lesions to provide a comprehensive and inferential overview of its biochemistry. By examining the established pathways for the formation and repair of 5-hydroxymethyluracil (5-hmU) and 5,6-dihydropyrimidines, we can construct a robust model for understanding the lifecycle of this compound within the cell. This guide is intended to serve as a valuable resource for researchers in the fields of DNA repair, cancer biology, and drug development, providing a foundation for future investigations into this complex DNA lesion.

I. Enzymatic Formation of this compound: A Postulated Pathway

Currently, there is no direct experimental evidence detailing the specific enzymatic pathway for the formation of this compound in DNA. However, based on the known mechanisms of formation for its constituent chemical features—the 5,6-dihydropyrimidine ring and the 5-hydroxymethyl group—we can propose a plausible enzymatic route.

The formation of 5-hydroxymethyluracil (5-hmU) from thymine is a known biological process. This conversion is catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases and potentially by other thymine-specific dioxygenases.[1] Concurrently, the saturation of the 5,6-double bond of uracil and thymine to form 5,6-dihydrouracil and 5,6-dihydrothymine, respectively, is a known consequence of oxidative DNA damage.

Therefore, it is hypothesized that this compound may arise through a two-step process:

-

Hydroxylation of Thymine: A thymine residue in DNA is first hydroxylated at its methyl group by a TET enzyme or a similar dioxygenase to form 5-hydroxymethyluracil.

-

Reduction of the 5,6-Double Bond: Subsequently, the 5,6-double bond of the newly formed 5-hmU is reduced, possibly as a result of subsequent oxidative or reductive stress within the cell, leading to the formation of this compound.

It is also conceivable that this lesion could form from the deamination of a yet-to-be-identified 5,6-dihydro-5-(hydroxymethyl)cytosine.

II. The Base Excision Repair (BER) Pathway: The Primary Defense

The repair of modified bases that do not significantly distort the DNA helix, such as the hypothesized this compound, is primarily managed by the Base Excision Repair (BER) pathway. BER is a multi-step process initiated by a class of enzymes known as DNA glycosylases.

Key DNA Glycosylases Potentially Involved in Repair

Given the composite nature of this compound, it is likely that its recognition and excision are carried out by DNA glycosylases with known activity towards either 5-hmU or dihydropyrimidines. The primary candidates in mammalian cells are:

-

Single-strand selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1): SMUG1 is known to have a broad substrate specificity, excising not only uracil but also a variety of oxidized pyrimidines, including 5-hmU.[2][3]

-

Thymine-DNA Glycosylase (TDG): TDG is another key DNA glycosylase involved in the BER pathway, with a known activity against 5-hmU, particularly when it is mismatched with guanine.[2][3]

-

Nei-like DNA Glycosylase 1 (NEIL1): The human homolog of E. coli Nth, hNTH1, is known to act on 5,6-dihydrouracil.[4] NEIL1, another member of this family, is also a candidate due to its broad substrate range for oxidized pyrimidines.

-

In E. coli: The DNA glycosylases MutM, Nei, and Nth have been shown to have activity against 5-hmU, particularly when it is mispaired with guanine.[4]

III. Quantitative Data on Related Lesion Repair

While no direct kinetic data for the repair of this compound is available, the following tables summarize the known quantitative information for the repair of its constituent moieties by relevant DNA glycosylases. This data provides a baseline for estimating the potential efficiency of repair for the target lesion.

Table 1: Excision Efficiency of E. coli DNA Glycosylases on 5-hmU-Containing Oligonucleotides [4]

| Enzyme | Substrate (5hmU:G) Excision Rate (fmol/min/pmol enzyme) | Substrate (5hmU:A) Excision Rate (fmol/min/pmol enzyme) |

| MutM | 2.32 | 0.04 |

| Nei | 0.20 | 0.04 |

| Nth | 1.48 | 0.04 |

Table 2: Substrate Specificity of Key Mammalian DNA Glycosylases

| Enzyme | Known Substrates Relevant to this compound |

| SMUG1 | Uracil, 5-hydroxymethyluracil (5-hmU), 5-formyluracil, 5-hydroxyuracil[2][3] |

| TDG | Uracil, Thymine (in G:T mismatch), 5-hydroxymethyluracil (5-hmU)[2][3] |

| hNTH1 | Thymine glycol, 5,6-dihydrouracil, 5-formyluracil[4] |

| NEIL1 | A broad range of oxidized pyrimidines and purines |

IV. Experimental Protocols

The study of the enzymatic formation and repair of a novel DNA lesion like this compound requires a combination of synthetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments, adapted from protocols used for studying related DNA lesions.

A. Synthesis of Oligonucleotides Containing this compound

As direct enzymatic synthesis is not established, the generation of DNA substrates containing this lesion at a specific site would rely on chemical synthesis.

Protocol:

-

Synthesis of the Modified Phosphoramidite:

-

Synthesize this compound deoxynucleoside with appropriate protecting groups on the hydroxyl functions and the exocyclic amine (if starting from a cytosine derivative).

-

Phosphitylate the 3'-hydroxyl group to generate the phosphoramidite building block.

-

-

Solid-Phase Oligonucleotide Synthesis:

-

Utilize standard automated DNA synthesis protocols on a solid support.

-

Incorporate the modified phosphoramidite at the desired position in the oligonucleotide sequence.

-

-

Cleavage and Deprotection:

-

Cleave the oligonucleotide from the solid support using a suitable reagent (e.g., concentrated ammonium hydroxide).

-

Remove all protecting groups under conditions that do not degrade the this compound lesion.

-

-

Purification:

-

Purify the full-length oligonucleotide containing the lesion using high-performance liquid chromatography (HPLC).

-

Verify the identity and purity of the product by mass spectrometry.

-

B. DNA Glycosylase Activity Assay

This assay is designed to determine if a specific DNA glycosylase can recognize and excise this compound from a DNA duplex.

Protocol:

-

Substrate Preparation:

-

Anneal a 5'-radiolabeled (e.g., with ³²P) oligonucleotide containing the lesion with its complementary strand to form a DNA duplex.

-

-

Enzymatic Reaction:

-

Incubate the DNA substrate with the purified DNA glycosylase of interest in a suitable reaction buffer.

-

Incubate for a defined period at the optimal temperature for the enzyme (typically 37°C).

-

-

Product Analysis:

-

Stop the reaction (e.g., by adding NaOH to cleave the abasic site created by the glycosylase).

-

Denature the DNA fragments by heating.

-

Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the radiolabeled DNA fragments by autoradiography. The appearance of a shorter fragment indicates successful excision of the lesion.

-

V. Conclusion and Future Directions

While direct experimental data on the enzymatic formation and repair of this compound is currently lacking, a strong inferential case can be made for its origins and cellular processing. It likely arises from a combination of enzymatic hydroxylation and subsequent reduction, and its repair is almost certainly initiated by the base excision repair pathway, with DNA glycosylases such as SMUG1, TDG, and NEIL1 being the most probable first responders.

The information compiled in this technical guide provides a solid foundation for future research in this area. Key future directions should include:

-

Chemical synthesis and characterization of this compound and its corresponding deoxynucleoside phosphoramidite to enable the synthesis of specific DNA substrates.

-

In vitro studies to definitively identify the DNA glycosylases responsible for its repair and to determine the kinetic parameters of the excision reaction.

-

Cellular studies to investigate the formation of this lesion in response to various forms of cellular stress and to elucidate the in vivo repair pathways.

-

Structural studies to understand the molecular basis of its recognition by DNA glycosylases.

A deeper understanding of the biology of this complex lesion will undoubtedly provide valuable insights into the intricate mechanisms of DNA damage and repair, with potential implications for our understanding of carcinogenesis and the development of novel therapeutic strategies.

References

An In-Depth Technical Guide to the Interaction of 5-Hydroxymethyluracil with DNA Repair Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the interaction between the DNA lesion 5-hydroxymethyluracil (5hmU) and key DNA repair enzymes. It is designed to serve as a resource for researchers in the fields of DNA repair, cancer biology, and drug development. This document details the enzymatic processing of 5hmU, presents quantitative data on enzyme activity, outlines detailed experimental protocols for studying these interactions, and visualizes the relevant biological pathways and experimental workflows.

Introduction to 5-Hydroxymethyluracil (5hmU)

5-Hydroxymethyluracil (5hmU) is a modified pyrimidine base that can arise in DNA through two primary mechanisms: the oxidation of the methyl group of thymine by reactive oxygen species (ROS) or the deamination of 5-hydroxymethylcytosine (5hmC), an epigenetic modification.[1][2] The presence of 5hmU in DNA can have significant biological consequences, including potential mutagenicity if not repaired. The primary cellular defense against the accumulation of 5hmU is the Base Excision Repair (BER) pathway, which is initiated by a class of enzymes known as DNA glycosylases.

This guide focuses on the interaction of 5hmU with the key DNA glycosylases responsible for its recognition and excision from the genome.

Key DNA Repair Enzymes Interacting with 5-Hydroxymethyluracil

The recognition and removal of 5hmU are primarily carried out by specific DNA glycosylases. The most prominent of these in mammalian cells is Single-strand selective Monofunctional Uracil-DNA Glycosylase 1 (SMUG1) . In prokaryotes such as Escherichia coli, several DNA glycosylases, including MutM (Fpg), Nei, and Nth (Endonuclease III) , have been shown to possess activity against 5hmU.

Human SMUG1 (hSMUG1)

Human SMUG1 is a versatile DNA glycosylase with broad substrate specificity. In addition to uracil, it efficiently excises a range of oxidized pyrimidines, including 5-hydroxyuracil, 5-formyluracil, and 5-hydroxymethyluracil.[3] SMUG1 is considered the primary enzyme responsible for the removal of 5hmU from DNA in mammalian cells.[1] A key characteristic of hSMUG1 is its product inhibition; the enzyme binds tightly to the abasic (AP) site that is generated after the excision of the damaged base, which can slow down the overall repair process.[4]

Escherichia coli MutM, Nei, and Nth

In E. coli, the DNA glycosylases MutM, Nei, and Nth have been demonstrated to have significant activity against 5hmU, particularly when it is mispaired with guanine (5hmU:G).[5] This is biologically significant as the deamination of 5-hydroxymethylcytosine would result in a 5hmU:G mispair. These enzymes exhibit a strong preference for excising 5hmU from a 5hmU:G context over a 5hmU:A pair, suggesting a primary role in correcting lesions that arise from the modification of cytosine derivatives.[5]

Quantitative Analysis of Enzyme Interactions

The efficiency and specificity of DNA glycosylases in excising 5hmU can be quantitatively assessed through kinetic studies. The following tables summarize the available quantitative data for the interaction of key DNA repair enzymes with 5hmU.

Human SMUG1

Table 1: Activity and Binding Characteristics of Human SMUG1 with 5hmU and Related Substrates

| Parameter | Substrate | Value | Notes |

| Relative Activity | 5-hydroxymethyluracil (5hmU) | 50% of Uracil excision | Activity was compared to the excision of uracil under the same conditions. |

| Product Inhibition (K_d) | Abasic Site | 0.125 ± 0.022 µM | Demonstrates strong binding of SMUG1 to the AP site product.[1] |

Escherichia coli DNA Glycosylases

For the E. coli enzymes, specific activities for the cleavage of oligonucleotides containing 5hmU have been determined, highlighting their preference for 5hmU mispaired with guanine.

Table 2: Specific Activities of E. coli DNA Glycosylases on 5hmU-Containing Oligonucleotides

| Enzyme | Substrate | Specific Activity (fmol/µg/h) | Relative Efficiency (5hmU:G / 5hmU:A) |

| MutM | 5hmU:G | 11.0 | 58 |

| 5hmU:A | 0.19 | ||

| Nei | 5hmU:G | 1.1 | 5 |

| 5hmU:A | 0.22 | ||

| Nth | 5hmU:G | 7.4 | 37 |

| 5hmU:A | 0.20 |

Data adapted from Igarashi et al., NAR, 2003.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of DNA glycosylases with 5hmU-containing DNA.

Oligonucleotide Cleavage Assay

This assay is a common method to determine the activity of a DNA glycosylase on a specific lesion within a synthetic DNA duplex.

Principle: A radiolabeled oligonucleotide containing a single 5hmU is incubated with the DNA glycosylase. The enzyme excises the 5hmU, creating an abasic (AP) site. The AP site is then cleaved by either the inherent lyase activity of the enzyme (if bifunctional) or by subsequent chemical treatment (e.g., with NaOH or piperidine). The resulting shorter DNA fragment is separated from the full-length substrate by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.

Materials:

-

5'-[γ-³²P]ATP

-

T4 Polynucleotide Kinase (PNK)

-

Synthetic oligonucleotides (one containing 5hmU, and a complementary strand)

-

DNA glycosylase of interest (e.g., purified SMUG1, MutM, Nei, or Nth)

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA, 1 mM DTT)

-

1 M NaOH or 1 M piperidine

-

Formamide loading buffer (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

-

Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea)

-

TBE buffer (Tris-borate-EDTA)

Procedure:

-

Oligonucleotide Labeling and Duplex Formation:

-

Label the 5'-end of the 5hmU-containing oligonucleotide with ³²P using T4 PNK and [γ-³²P]ATP according to the manufacturer's protocol.

-

Purify the labeled oligonucleotide to remove unincorporated nucleotides.

-

Anneal the labeled oligonucleotide with a stoichiometric amount of the complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

-

-

Glycosylase Reaction:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

1X Reaction Buffer

-

10-50 nM of the ³²P-labeled DNA duplex substrate

-

Desired concentration of the purified DNA glycosylase

-

Nuclease-free water to the final volume (e.g., 10-20 µL)

-

-

Incubate the reaction at 37°C for a specified time (e.g., 15-60 minutes).

-

-

AP Site Cleavage:

-

For monofunctional glycosylases (like SMUG1): Add an equal volume of 1 M NaOH to the reaction and incubate at 90°C for 30 minutes to cleave the AP site.

-

For bifunctional glycosylases (like MutM, Nei, Nth): The enzyme's lyase activity may be sufficient. Alternatively, piperidine treatment (1 M at 90°C for 30 minutes) can be used for complete cleavage.

-

-

Analysis by Denaturing PAGE:

-

Add an equal volume of formamide loading buffer to each reaction and heat at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel at a constant voltage until the dyes have migrated to the desired positions.

-

Expose the gel to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments.

-

Quantify the bands corresponding to the substrate and product to determine the percentage of cleavage.

-

Radioactive Uracil Release Assay

This assay directly measures the excision of the 5hmU base from the DNA backbone.

Principle: A DNA substrate is prepared with [³H]-labeled 5hmU. After incubation with the DNA glycosylase, the reaction is stopped, and the DNA is precipitated. The amount of released [³H]5hmU in the supernatant is then quantified by scintillation counting.

Materials:

-

DNA substrate containing [³H]-labeled 5hmU (e.g., purified phage DNA or synthetic oligonucleotides)

-

DNA glycosylase of interest

-

Reaction buffer

-

Ice-cold ethanol

-

Carrier DNA (e.g., calf thymus DNA)

-

Scintillation cocktail and counter

Procedure:

-

Glycosylase Reaction:

-

Set up the reaction mixture containing the [³H]5hmU-DNA substrate and the enzyme in the appropriate reaction buffer.

-

Incubate at 37°C for the desired time.

-

-

Separation of Released Base from DNA:

-

Stop the reaction by placing the tubes on ice.

-

Add carrier DNA and ice-cold ethanol to precipitate the DNA.

-

Centrifuge at high speed to pellet the DNA.

-

-

Quantification:

-

Carefully transfer the supernatant (containing the released [³H]5hmU) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

The amount of released base is proportional to the enzyme's activity.

-

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the interaction of 5hmU with DNA repair enzymes.

Base Excision Repair Pathway for 5hmU

Caption: The Base Excision Repair (BER) pathway for 5-hydroxymethyluracil.

Experimental Workflow for Oligonucleotide Cleavage Assay

Caption: Workflow for the oligonucleotide cleavage assay.

Logical Relationship of 5hmU Formation and Repair

Caption: Formation pathways of 5hmU and its cellular fate.

Conclusion

The interaction of 5-hydroxymethyluracil with DNA repair enzymes is a critical aspect of maintaining genome stability. The primary enzyme responsible for its removal in mammals, SMUG1, and the corresponding enzymes in prokaryotes, MutM, Nei, and Nth, exhibit a clear capacity to recognize and excise this lesion, particularly when it arises from the deamination of 5-hydroxymethylcytosine. While detailed steady-state kinetic data for hSMUG1 on 5hmU remains to be fully elucidated in publicly accessible literature, the available comparative data and specific activities of the E. coli enzymes provide a solid foundation for understanding the biological processing of this DNA modification. The experimental protocols and visualizations provided in this guide offer a practical framework for researchers to further investigate the intricate mechanisms of 5hmU repair and its implications in health and disease.

References

- 1. neb.com [neb.com]

- 2. mdpi.com [mdpi.com]

- 3. Excision of uracil from DNA by hSMUG1 includes strand incision and processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pre-steady-state kinetic analysis of damage recognition by human single-strand selective monofunctional uracil-DNA glycosylase SMUG1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Gas chromatography-mass spectrometry protocol for 5,6-Dihydro-5-(hydroxymethyl)uracil analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dihydro-5-(hydroxymethyl)uracil (HmU), a product of oxidative DNA damage, serves as a critical biomarker for assessing oxidative stress and its implications in various pathological conditions, including cancer. Accurate and sensitive quantification of HmU in biological matrices is paramount for research and drug development. Gas chromatography-mass spectrometry (GC-MS) offers a robust platform for this analysis, providing high sensitivity and specificity. However, the analysis of HmU by GC-MS is challenging due to its low volatility and potential for degradation during sample preparation.[1][2]

This application note provides a detailed protocol for the quantitative analysis of HmU in DNA samples using GC-MS. The method involves enzymatic hydrolysis of DNA to release the modified base, followed by derivatization to enhance volatility for GC-MS analysis. The use of an isotopically labeled internal standard is incorporated to ensure accuracy and control for variations during sample processing.[1]

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

Experimental Protocols

DNA Extraction

High-quality DNA should be extracted from the biological matrix of interest (e.g., tissues, cells, or biofluids) using a commercial DNA extraction kit or a standard phenol-chloroform extraction method. The purity and concentration of the extracted DNA should be determined spectrophotometrically.

Enzymatic Hydrolysis of DNA

To avoid the degradation of HmU associated with acid hydrolysis, an enzymatic hydrolysis method is employed.[1][2] A one-step enzymatic hydrolysis protocol can be utilized for efficient digestion of DNA into its constituent bases.[3]

Materials:

-

Purified DNA sample

-

Enzyme Mix (e.g., containing DNase I, Nuclease P1, and alkaline phosphatase)[3][4]

-

Digestion Buffer (e.g., Tris-HCl buffer with MgCl2)[3]

-

Isotopically labeled internal standard (e.g., [¹³C,¹⁵N₂]-5,6-Dihydro-5-(hydroxymethyl)uracil)

Procedure:

-

To a microcentrifuge tube, add up to 10 µg of purified DNA.

-

Add a known amount of the isotopically labeled internal standard.

-

Add the enzyme mix and digestion buffer to the DNA sample.

-

Incubate the mixture at 37°C for 6-12 hours to ensure complete digestion.[3]

-

After incubation, the reaction can be stopped by heating the sample to 95-100°C for 5-10 minutes.

Sample Purification (Optional but Recommended)

For complex biological samples, a solid-phase extraction (SPE) step may be necessary to remove interfering substances from the DNA hydrolysate. A C18 SPE cartridge can be used for this purpose.

Trimethylsilyl (TMS) Derivatization

Derivatization is a critical step to increase the volatility of HmU for GC-MS analysis. Trimethylsilylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method.[5]

Materials:

-

Dried DNA hydrolysate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Acetonitrile (anhydrous)

Procedure:

-

Lyophilize the DNA hydrolysate to complete dryness.

-

To the dried sample, add 50 µL of a 1:1 (v/v) mixture of BSTFA (+1% TMCS) and anhydrous acetonitrile.

-

Seal the vial tightly and heat at 70-80°C for 30 minutes.[5]

-

After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and detection of the derivatized HmU.

GC-MS Parameters: The following table summarizes the recommended GC-MS parameters for the analysis of the di-trimethylsilyl derivative of this compound.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injector Temperature | 250°C |

| Injection Volume | 1 µL (splitless mode) |

| Oven Temperature Program | Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Quantitative Data

The quantification of HmU is performed using selected ion monitoring (SIM) to enhance sensitivity and selectivity. The following table provides the key quantitative parameters for the di-trimethylsilyl derivative of this compound.

| Analyte | Derivatization | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| This compound | di-TMS | ~15-17 | 271 | 147, 256 | ~3 fmol on-column[1] | ~10 fmol on-column |

| [¹³C,¹⁵N₂]-5,6-Dihydro-5-(hydroxymethyl)uracil (Internal Standard) | di-TMS | ~15-17 | 274 | 149, 259 | - | - |

Note: The exact retention time may vary depending on the specific GC-MS system and column used. The m/z values are for the di-trimethylsilyl derivative. The LOD and LOQ are estimated based on reported sensitivities for similar analyses and may require experimental determination for a specific instrument and method.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key steps in the analytical protocol.